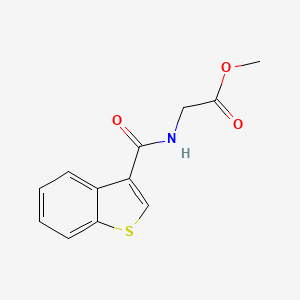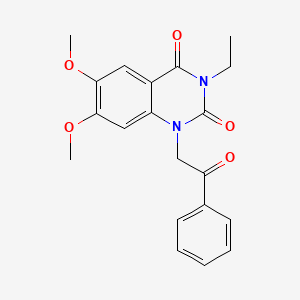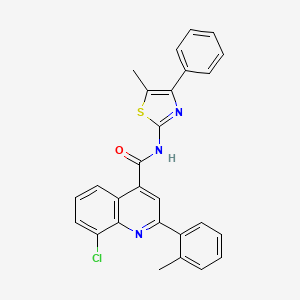
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-pyridinylmethyl)piperazine
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-pyridinylmethyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It was initially developed as an anti-parasitic drug but later gained popularity as a recreational drug due to its psychoactive effects. BZP is known to produce effects similar to amphetamines, such as increased energy, euphoria, and heightened sensory perception. In recent years, BZP has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-pyridinylmethyl)piperazine is known to act as a dopamine and serotonin reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. This mechanism is similar to that of amphetamines and is thought to be responsible for the psychoactive effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-pyridinylmethyl)piperazine.
Biochemical and Physiological Effects
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-pyridinylmethyl)piperazine has been shown to produce a range of biochemical and physiological effects. These include increased heart rate and blood pressure, dilated pupils, decreased appetite, and increased body temperature. 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-pyridinylmethyl)piperazine has also been shown to cause changes in brain activity, including increased activity in regions associated with reward and pleasure.
Advantages and Limitations for Lab Experiments
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-pyridinylmethyl)piperazine has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. Additionally, 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-pyridinylmethyl)piperazine produces effects similar to amphetamines, which are well-studied and understood. However, 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-pyridinylmethyl)piperazine also has limitations as a research tool. It has been shown to produce adverse effects in some individuals, and its long-term effects are not well understood.
Future Directions
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-pyridinylmethyl)piperazine. One area of interest is its potential therapeutic applications. 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-pyridinylmethyl)piperazine has been shown to produce effects similar to antidepressants and anxiolytics, and further research may reveal its potential as a treatment for these disorders. Another area of interest is its mechanism of action. While 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-pyridinylmethyl)piperazine is known to act as a dopamine and serotonin reuptake inhibitor, the exact mechanism by which it produces its effects is not well understood. Further research may reveal new insights into the neurochemistry of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-pyridinylmethyl)piperazine and its potential as a research tool.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-pyridinylmethyl)piperazine has been studied in various scientific fields, including pharmacology, toxicology, and neuroscience. In pharmacology, 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-pyridinylmethyl)piperazine has been investigated for its potential use as a treatment for depression, anxiety, and other psychiatric disorders. In toxicology, 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-pyridinylmethyl)piperazine has been studied for its potential toxicity and adverse effects. In neuroscience, 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-pyridinylmethyl)piperazine has been investigated for its mechanism of action and its effects on the brain.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-16(11-19-5-1)13-21-8-6-20(7-9-21)12-15-3-4-17-18(10-15)23-14-22-17/h1-5,10-11H,6-9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWIHPXXAWIOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4734520.png)

![2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one](/img/structure/B4734540.png)
![2-(1-naphthyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4734546.png)


![N~2~-(2,3-dimethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4734570.png)
![6-({1-[3-(3,4-dimethylphenoxy)propyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4734574.png)
![N-(3-fluorophenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4734581.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4734592.png)
![2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-1-naphthylacetamide](/img/structure/B4734600.png)
